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Abstract

Nitrosomethane (CHsNO) is the simplest of the C-nitroso compounds and serves as a key
model for understanding the structure and reactivity of this class of molecules. Its significance
spans various fields, from theoretical chemistry to its role as a transient species in atmospheric
and biological systems. This technical guide provides a comprehensive analysis of the
molecular structure and bonding of nitrosomethane, drawing upon data from microwave
spectroscopy, electron diffraction, and computational studies. It includes a detailed summary of
its geometric parameters, rotational constants, and dipole moment. Furthermore, this document
outlines the experimental protocols employed for its structural determination and presents
visualizations to elucidate its molecular geometry and the analytical workflow.

Molecular Structure and Geometry

The molecular structure of nitrosomethane has been precisely determined, primarily through
microwave spectroscopy of various isotopic species.[1][2] The molecule possesses a planar C-
N=0 skeleton, belonging to the Cs point group.[3] The methyl group's orientation is such that
one C-H bond lies in the C-N=0 plane (syn-planar) and is directed away from the oxygen atom,
while the other two C-H bonds are positioned symmetrically out of this plane. A notable feature
is a slight tilt of the methyl group by approximately 2.5° away from the oxygen atom.[2]
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Bond Lengths

Experimental and calculated bond lengths for nitrosomethane are summarized in Table 1. The
C-N bond length is indicative of a single bond, while the N=0O bond length is characteristic of a
double bond.[2][3]

Table 1: Experimental and Calculated Bond Lengths of Nitrosomethane

Experimental Calculated

Bond Reference(s) Reference(s)
Value (A) Value (A)

C—N 1.480 [1]12] 1.482 [3]

N=0O 1.211 [1]12] 1.211 [3]

C—H (in-plane) 1.094 [1]12] 1.094 [3]

C—H (out-of-
1.094 [1][2] 1.092 [3]

plane)

Bond Angles

The bond angles of nitrosomethane have been determined with high precision, revealing the
planar nature of the main skeleton. The ZCNO angle is a key parameter in understanding the
electronic environment of the nitroso group.[4][5]

Table 2: Experimental and Calculated Bond Angles of Nitrosomethane

Experimental Calculated
Angle Reference(s) Reference(s)
Value (°) Value (°)
LCNO 113.2 [1]12] 113.16 [3]
LHiCN (in-
111.0 [1]12] 111.08 [3]
plane)
£ HoCN (out-of-
107.2 [1][2] 107.26 [3]
plane)
£LHoCHo 109.2 [1]12] 109.27 [3]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://pubs.aip.org/aip/jcp/article-pdf/49/2/591/18857276/591_1_online.pdf
https://pubs.aip.org/aip/jcp/article/49/2/591/211755/Microwave-Spectrum-Internal-Rotation-Dipole-Moment
https://www.benchchem.com/product/b1211736?utm_src=pdf-body
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.researchgate.net/publication/252822391_The_Electronic_Spectrum_of_Nitrosomethane_CHFormulaNO
https://pubs.rsc.org/en/content/articlelanding/1978/f2/f29787400533
https://cccbdb.nist.gov/exp2x.asp?casno=865407&charge=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Electronic Structure and Bonding

The bonding in nitrosomethane can be described by localized o-bonds for the C-H, C-N, and
N-O framework. The N=0O double bond consists of one o-bond and one 1t-bond. The
molecule's electronic ground state is *A'.[3] The C-N bond is strongly polarized towards the
nitrogen atom due to the difference in electronegativity (C: 2.55, N: 3.04), which contributes
significantly to the molecule's overall dipole moment.[6] Theoretical studies, including SCF CI
methods, have been employed to compute the molecular potential energy and analyze
electronic transitions, such as the n - 1t* excitation responsible for its visible spectrum.[1]

Spectroscopic and Electrical Properties
Rotational Constants

Microwave spectroscopy provides highly accurate rotational constants, which are inversely
related to the moments of inertia of the molecule. These constants are fundamental for the
precise determination of the molecular structure.

Table 3: Experimental Rotational Constants of Nitrosomethane

Constant Value (cm™?) Reference(s)
A 2.04421 [3]
B 0.38202 [3]
C 0.34205 [3]

Dipole Moment

Nitrosomethane is a polar molecule with a significant electric dipole moment. The orientation
and magnitude of the dipole moment have been determined from Stark effect measurements in
its microwave spectrum.[1][2] The total dipole moment is 2.320 + 0.004 D.[1][2]

Table 4: Electric Dipole Moment Components of Nitrosomethane
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Component Value (Debye) Reference(s)
Ha 2.262 [1][2][3]
Le 0.516 [1][21[3]
L_total 2.320 [12113]

Experimental Protocols
Synthesis of Nitrosomethane

Monomeric nitrosomethane is unstable and readily dimerizes.[7] For gas-phase studies, it is
typically generated in situ. A common method is the pyrolysis of tert-butyl nitrite ((CH3)3sCNO).
[1][8] Another approach involves the photolysis of gaseous dimethylmercury in the presence of
nitric oxide.[7] The monomer exists in equilibrium with its dimer, and its concentration can be
enhanced by cooling the sample cell to dry-ice temperatures.[4]

Structural Determination by Microwave Spectroscopy

The definitive gas-phase structure of nitrosomethane was elucidated using microwave
spectroscopy.[2][4][5]

Methodology:

o Sample Preparation: Gaseous hitrosomethane, generated via pyrolysis of a suitable
precursor, is introduced into a waveguide sample cell at low pressure (e.g., 20 um). The cell
is often cooled to dry-ice temperatures to increase the monomer concentration and signal
intensity.[4]

» Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.
When the frequency of the radiation matches the energy difference between two rotational
levels of the molecule, the radiation is absorbed, resulting in a rotational transition.

o Detection and Analysis: A detector measures the absorption of microwave power as a
function of frequency, generating a rotational spectrum. The spectra of multiple isotopic
species (e.g., 3CHsNO, CHs>NO, CDsNO) are recorded.[1][2]
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» Structural Refinement: The frequencies of the observed transitions are used to determine the
principal moments of inertia (Ia, le, le). By analyzing the moments of inertia for several
isotopic species, the atomic coordinates can be determined with high precision using
Kraitchman's equations, yielding the final molecular structure (rs structure).

» Stark Effect Measurement: To determine the dipole moment, a static electric field (Stark field)
is applied across the sample. This field splits the rotational energy levels, and the magnitude
of this splitting is directly related to the components of the electric dipole moment.[4][5]

Visualizations
Molecular Structure of Nitrosomethane

The following diagram illustrates the three-dimensional structure and connectivity of the
nitrosomethane molecule.

Caption: Ball-and-stick model of the nitrosomethane molecule.

Experimental Workflow: Microwave Spectroscopy

This diagram outlines the key steps involved in determining molecular structure using
microwave spectroscopy.

Sample Preparation Spectroscopic Analysis Structure Determination

In Situ Synthesis Introduce Gas Sample Microwave Detect Absorption Assign Transitions & Repeat for
(e.g., Pyrolysis) to Waveguide Irradiation Spectrum Calculate Rotational Constants Isotopic Species

Determine rs Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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